molecular formula C13H18N2O B1599463 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde CAS No. 439691-80-2

4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde

Cat. No.: B1599463
CAS No.: 439691-80-2
M. Wt: 218.29 g/mol
InChI Key: DJJFKXUSAXIMLS-UHFFFAOYSA-N
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Description

4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde is an organic compound with the molecular formula C13H18N2O and a molecular weight of 218.3 g/mol It is characterized by the presence of a benzaldehyde group attached to a piperazine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde typically involves the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine in the presence of an acid-binding agent and a chlorate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid.

    Reduction: 4-[(4-Methylpiperazin-1-yl)methyl]benzyl alcohol.

    Substitution: Various substituted piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde is unique due to its specific structural features, such as the presence of both a benzaldehyde group and a piperazine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-14-6-8-15(9-7-14)10-12-2-4-13(11-16)5-3-12/h2-5,11H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJFKXUSAXIMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428218
Record name 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439691-80-2
Record name 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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